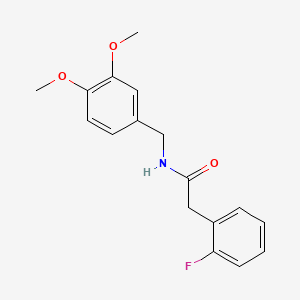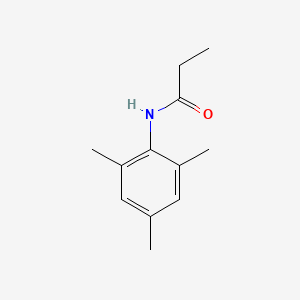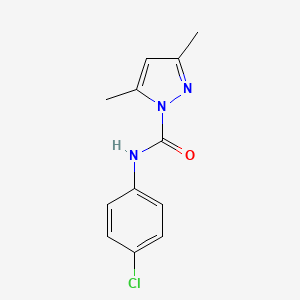
N-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide, commonly known as CPPC, is a chemical compound with various scientific research applications. It is a member of the pyrazole family and is synthesized through a multi-step process. CPPC has been found to have a significant impact on the biochemical and physiological processes of the body, making it a valuable tool for research purposes. In
作用機序
CPPC exerts its effects through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2, CPPC reduces inflammation and pain. NF-κB is a transcription factor that is involved in the regulation of genes that play a role in inflammation and immune response. By downregulating the NF-κB pathway, CPPC reduces inflammation and immune response.
Biochemical and Physiological Effects:
CPPC has been found to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which play a role in inflammation and pain. CPPC has also been found to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CPPC has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
CPPC has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have significant effects on biochemical and physiological processes, making it a valuable tool for research in the fields of cancer, inflammation, and pain. However, there are also limitations to the use of CPPC in lab experiments. Its effects may vary depending on the cell type and experimental conditions. Additionally, its mechanism of action may not be fully understood, leading to potential complications in interpreting experimental results.
将来の方向性
There are several future directions for research on CPPC. One direction is the development of new drugs based on the structure of CPPC. Another direction is the investigation of the effects of CPPC on other biochemical and physiological processes. Additionally, further research is needed to fully understand the mechanism of action of CPPC and its potential limitations as a research tool.
Conclusion:
In conclusion, CPPC is a valuable tool for scientific research with various applications in the fields of cancer, inflammation, and pain. Its synthesis method is relatively simple, and it has been shown to have significant effects on biochemical and physiological processes. CPPC exerts its effects through the inhibition of COX-2 and the downregulation of the NF-κB pathway. While there are limitations to its use in lab experiments, there are also several future directions for research on CPPC, including the development of new drugs and further investigation of its effects on other biochemical and physiological processes.
合成法
CPPC is synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of hydrazine hydrate. The resulting product is then reacted with 3,5-dimethylpyrazole-1-carboxylic acid to form CPPC. The purity of CPPC can be improved through recrystallization and column chromatography.
科学的研究の応用
CPPC has various scientific research applications, including its use as a pharmaceutical intermediate, a reference standard, and a research tool. It has been found to have antitumor, anti-inflammatory, and analgesic properties, making it a valuable tool for cancer, inflammation, and pain research. CPPC has also been used in the development of new drugs and as a reference standard for the analysis of related compounds.
特性
IUPAC Name |
N-(4-chlorophenyl)-3,5-dimethylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-7-9(2)16(15-8)12(17)14-11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWBSDPFJSOINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354884 |
Source


|
| Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70584-44-0 |
Source


|
| Record name | 1H-Pyrazole-1-carboxamide, N-(4-chlorophenyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

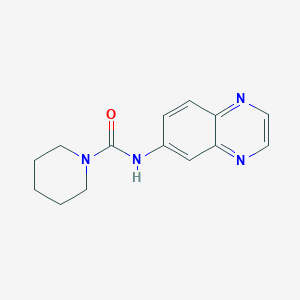

![4-methoxy-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5807327.png)
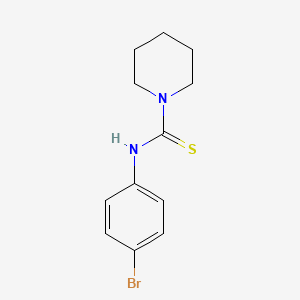
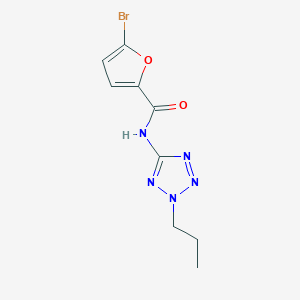
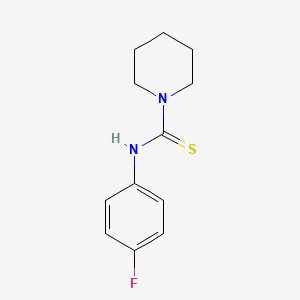
![8-methoxy-2-(3-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5807353.png)
![O-isopropyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5807354.png)
![N-(4-{[(1-ethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5807360.png)
![3-(4-bromophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5807373.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-2-furamide](/img/structure/B5807379.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
